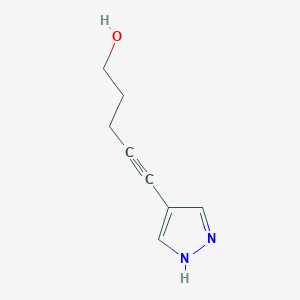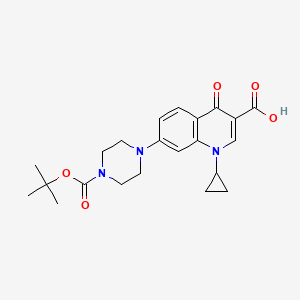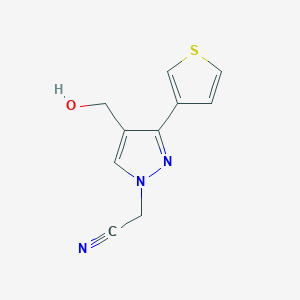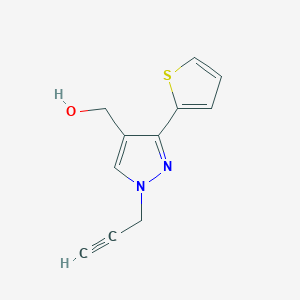![molecular formula C16H21NO5 B1482560 2-{[(ベンジルオキシ)カルボニル]アミノ}-3-(オキサン-4-イル)プロパン酸 CAS No. 1700164-97-1](/img/structure/B1482560.png)
2-{[(ベンジルオキシ)カルボニル]アミノ}-3-(オキサン-4-イル)プロパン酸
概要
説明
“2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid” is a chemical compound . It is also known by its IUPAC name "(2S)-2-{[(Benzyloxy)carbonyl]amino}propanoic acid" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Amino acid building blocks are used in the synthesis process . The synthesis typically involves an iterative Ugi reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . Carboxylic acids, for example, can undergo nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are available . For example, “2-(Benzyloxycarbonylamino)ethylboronic acid” has a density of 1.2±0.1 g/cm3, a molar refractivity of 56.9±0.3 cm3, and a polar surface area of 79 Å2 .科学的研究の応用
医薬品合成
この化合物は、化学反応中に官能基を保護する保護基として、医薬品の合成に頻繁に使用されます。 ベンジルオキシカルボニル (Cbz) 基は、ペプチド合成において特に有用です .
材料科学
材料科学では、この化合物は新しい高分子材料の開発に貢献できます。 その構造により、高分子の物理的性質を変えることができる側鎖を導入することができます .
化学合成
この化合物は、有機合成におけるビルディングブロックとして機能します。 それは、複雑な分子を生成するための基礎である求核置換反応や酸化などの様々な化学反応を起こすことができます .
生化学研究
研究者は、酵素機構を調査するために、生化学においてこの酸を使用しています。 その構造は特定のアミノ酸を模倣することができ、酵素-基質相互作用の研究に役立ちます .
分析化学
分析化学では、この化合物は、融点や希酸に対する溶解度などの明確な特性を持つため、標準物質または試薬として使用できます .
医薬品化学
これは、創薬のための医薬品化学において用途があります。 この化合物は、アミド結合の形成に参加できるため、薬物様分子の生成の候補となります .
プロテオミクス
プロテオミクスでは、この化合物はペプチドおよびタンパク質の修飾に使用されます。 Cbz基は、配列決定または構造解析中にアミノ基を保護するために添加することができます .
触媒
最後に、これは触媒におけるリガンドとして機能し、化学反応の速度に影響を与えることができます。 その構造は遷移状態を安定化させたり、金属と錯体を形成して効率的な触媒を生成したりできます .
Safety and Hazards
作用機序
Target of Action
It is known that this compound is an alanine derivative . Alanine derivatives are often involved in protein synthesis and can interact with various enzymes and receptors in the body.
Mode of Action
As an alanine derivative, it may interact with its targets through mechanisms similar to those of other amino acids and their derivatives. These can include binding to enzymes or receptors, influencing the secretion of hormones, and supplying fuel during exercise .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy metabolism, and hormone regulation .
Result of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
生化学分析
Biochemical Properties
2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an alanine derivative, which influences the secretion of anabolic hormones and supplies fuel during exercise . This compound interacts with enzymes involved in amino acid metabolism, such as alanine transaminase, which catalyzes the transfer of amino groups from alanine to α-ketoglutarate, forming pyruvate and glutamate . These interactions are essential for maintaining amino acid balance and energy production in cells.
Cellular Effects
The effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the secretion of anabolic hormones, which are vital for muscle growth and repair . Additionally, it affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . These cellular effects highlight the compound’s potential as an ergogenic dietary substance.
Molecular Mechanism
At the molecular level, 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alanine transaminase results in the conversion of alanine to pyruvate, which is a critical step in gluconeogenesis and energy production . This binding interaction is essential for regulating amino acid metabolism and maintaining cellular energy levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years . Its stability may decrease at higher temperatures or in the presence of light, leading to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biochemical properties and cellular effects over extended periods, provided it is stored and handled correctly.
Dosage Effects in Animal Models
The effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance physical and mental performance without adverse effects . At higher doses, it may cause toxic or adverse effects, such as liver damage or metabolic imbalances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is involved in several metabolic pathways, including amino acid metabolism and gluconeogenesis. It interacts with enzymes such as alanine transaminase, which catalyzes the conversion of alanine to pyruvate . This reaction is crucial for maintaining amino acid balance and energy production in cells. Additionally, the compound may influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, ensuring its efficacy . For instance, the compound may be transported across cell membranes by amino acid transporters, which are essential for maintaining cellular amino acid levels and supporting metabolic processes .
Subcellular Localization
The subcellular localization of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it participates in energy production and metabolic regulation . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
特性
IUPAC Name |
3-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c18-15(19)14(10-12-6-8-21-9-7-12)17-16(20)22-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDWPJMNIHEHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)


![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)










